molecular formula C16H31NOSSn B1317845 2-Methoxy-5-(tributylstannyl)thiazole CAS No. 1025744-42-6

2-Methoxy-5-(tributylstannyl)thiazole

Cat. No.: B1317845
CAS No.: 1025744-42-6
M. Wt: 404.2 g/mol
InChI Key: IRDMSBWEFWGVLF-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Organotin Chemistry

Heterocyclic organotin compounds are a class of molecules that feature a tin-carbon bond where the carbon is part of a heterocyclic ring system. wikipedia.org These compounds are of significant interest due to their stability, functional group tolerance, and predictable reactivity in various cross-coupling reactions. lupinepublishers.com Organotin reagents, or stannanes, are valued for their utility in forming new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. wikipedia.orgacs.org The presence of a heterocyclic ring, such as thiazole (B1198619), introduces unique electronic properties and potential coordination sites, which can influence the reactivity of the organotin moiety. The study of compounds like 2-Methoxy-5-(tributylstannyl)thiazole is part of a broader effort to expand the toolkit of synthetic chemists, enabling the construction of novel molecular architectures. researchgate.net

Significance of the Thiazole Moiety in Contemporary Organic Synthesis

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. nih.govnih.gov This structural motif is found in numerous biologically active compounds, including pharmaceuticals and natural products like vitamin B1 (thiamine). nih.govpharmaguideline.com In medicinal chemistry, the thiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. bohrium.comresearchgate.net Its derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. sysrevpharm.orgnih.govnih.gov From a synthetic standpoint, the thiazole ring is a versatile building block. Its aromatic nature allows for various substitution reactions, and the heteroatoms can influence the reactivity of adjacent functional groups. nih.govpharmaguideline.comekb.eg The incorporation of a thiazole moiety into a molecule can impart desirable physicochemical properties and biological activity. researchgate.net

The Strategic Role of the Tributylstannyl Group in Chemical Transformations

The tributylstannyl group (-SnBu₃) is a key functional group in the realm of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org This reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or triflate. uwindsor.ca The tributylstannyl group serves as the source of a transferable organic group—in this case, the 2-methoxythiazol-5-yl moiety. Stannanes are favored for these reactions due to their air and moisture stability, compatibility with a wide range of functional groups, and the commercial availability of many precursors. wikipedia.orgnih.gov The choice of the butyl groups on the tin atom is a balance between reactivity and toxicity, with tributyltin compounds being common in laboratory-scale synthesis. The primary role of the tributylstannyl group in this compound is to function as a nucleophilic partner in cross-coupling reactions, enabling the efficient installation of the methoxy-thiazole unit onto other molecular scaffolds. uwindsor.ca

The strategic placement of the tributylstannyl group at the 5-position of the thiazole ring, coupled with the electron-donating methoxy (B1213986) group at the 2-position, makes this compound a potentially valuable reagent for the synthesis of complex molecules, particularly in the fields of medicinal and materials chemistry.

Compound Properties and Data

Due to the limited availability of specific experimental data for this compound, the following tables present representative data for analogous compounds to provide insight into the expected physical and spectroscopic properties.

Table 1: Physical Properties of Analogous Stannylated Thiazoles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormRefractive IndexDensity (g/mL)
2-(Tributylstannyl)thiazole121359-48-6C₁₅H₂₉NSSn374.17Liquidn20/D 1.5201.190
2-Chloro-5-(tributylstannyl)thiazole889672-73-5C₁₅H₂₈ClNSSn408.62Liquidn20/D 1.5281.236

Data sourced from publicly available chemical supplier information for illustrative purposes.

Table 2: Representative ¹H-NMR Spectroscopic Data for a Stannylated Thiazole Analog

This table shows predicted ¹H-NMR data for 2-(Tributylstannyl)thiazole, which can serve as a reference for the potential spectrum of this compound.

CompoundSolventChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
2-(Tributylstannyl)thiazoleCDCl₃8.17d3.05Thiazole H
7.54d3.05Thiazole H
1.65-1.55m--CH₂- (Sn-butyl)
1.38-1.19m--CH₂CH₂- (Sn-butyl)
0.89t7.25-CH₃ (Sn-butyl)

Note: The chemical shifts and coupling constants for this compound would be influenced by the presence of the methoxy group and the different substitution pattern on the thiazole ring.

Properties

IUPAC Name

tributyl-(2-methoxy-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDMSBWEFWGVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586031
Record name 2-Methoxy-5-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025744-42-6
Record name 2-Methoxy-5-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 5 Tributylstannyl Thiazole and Analogous Stannylthiazoles

Direct Lithiation-Stannylation Routes to 2-Methoxy-5-(tributylstannyl)thiazole

The direct synthesis of this compound can be achieved through a one-pot lithiation and stannylation sequence starting from 2-methoxythiazole (B88229). This method leverages the inherent acidity of the protons on the thiazole (B1198619) ring. In thiazole systems, the proton at the C2 position is generally the most acidic and is readily removed by strong bases. wikipedia.orgresearchgate.net However, the regiochemical outcome of the lithiation is highly dependent on the substituents present on the ring.

The 2-methoxy group exerts a complex electronic influence, with an electron-withdrawing inductive effect and an electron-donating mesomeric effect. This can modulate the acidity of the remaining ring protons at C4 and C5. For π-excessive heterocycles, lithiation is often highly dominant at the C2 position. uwindsor.ca However, if the C2 position is blocked, as it is with the methoxy (B1213986) group, deprotonation will occur at one of the other ring positions. Deprotonation with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) typically occurs at the C2 position of an unsubstituted thiazole. wikipedia.org In the case of 2-methoxythiazole, the base will abstract a proton from either the C4 or C5 position. Electrophilic substitution reactions on thiazoles generally favor the 5-position. numberanalytics.com Therefore, it is plausible that direct lithiation of 2-methoxythiazole with a strong organolithium base at low temperatures would preferentially form the 2-methoxy-5-lithiothiazole intermediate.

Subsequent treatment of this in situ generated organolithium species with an electrophilic tin reagent, most commonly tributyltin chloride (Bu3SnCl), yields the desired this compound. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (e.g., -78 °C) to prevent side reactions.

Reaction Scheme: Direct Lithiation-Stannylation

Halogen-Lithium Exchange and Subsequent Stannylation Techniques

An alternative and often more regioselective method for preparing this compound is through a halogen-lithium exchange reaction. wikipedia.org This strategy involves the synthesis of a halogenated precursor, such as 2-methoxy-5-bromothiazole, which definitively directs the introduction of the tin moiety to the C5 position.

The synthesis of the 2-methoxy-5-bromothiazole precursor can be accomplished from commercially available 2-amino-5-bromothiazole. biosynth.com The amino group can be converted to a methoxy group through various methods, such as a Sandmeyer-type reaction followed by nucleophilic substitution with methoxide.

Once the 2-methoxy-5-bromothiazole precursor is obtained, it is subjected to a halogen-lithium exchange. This reaction is typically carried out using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (commonly -78 °C or below) in an anhydrous solvent like THF. nih.govtcnj.edu The exchange is generally very fast and efficient for bromo- and iodo-substituted aromatics and heteroaromatics. harvard.edu This process generates the same 2-methoxy-5-lithiothiazole intermediate as in the direct lithiation route, but with unambiguous regiochemistry.

The resulting lithiated thiazole is then quenched with tributyltin chloride to afford the final product. This two-step approach offers superior control over the position of stannylation compared to direct deprotonation, as the site of metalation is predetermined by the position of the halogen atom.

StepReagents & ConditionsIntermediate/Product
1 2-methoxy-5-bromothiazole, n-BuLi or t-BuLi, THF, ≤ -78°C2-methoxy-5-lithiothiazole
2 Tributyltin chloride (Bu3SnCl), -78°C to room temperatureThis compound

Preparative Strategies for Thiazole Precursors

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods for constructing the thiazole ring. youtube.com The classical approach involves the cyclocondensation reaction between an α-haloketone and a thioamide. youtube.com The reaction mechanism proceeds via an initial S-alkylation of the thioamide to form an S-alkylated intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic thiazole ring. youtube.com

To synthesize a precursor for 2-methoxythiazole, one could envision using O-methyl thiocarbamate as the thioamide component. However, a more common route involves synthesizing a 2-amino or 2-mercaptothiazole, which can then be chemically modified to the desired 2-methoxy derivative. For example, reacting an α-haloketone with thiourea (B124793) yields a 2-aminothiazole.

Over the years, the Hantzsch synthesis has been refined to improve yields, reduce reaction times, and employ more environmentally benign conditions. wikipedia.org Modern variations include the use of microwave irradiation, solid-phase synthesis, and various catalysts to facilitate the reaction. wikipedia.orgrsc.org For instance, performing the reaction under acidic conditions has been shown to alter the regioselectivity when using N-monosubstituted thioureas. rsc.org

Beyond the Hantzsch synthesis, numerous other methods for building the thiazole core have been developed, offering alternative pathways to functionalized thiazoles. These modern strategies often provide access to substitution patterns that are difficult to achieve through classical methods.

One notable method is the Cook-Heilborn synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. Another classical route is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of N-acyl-α-amino ketones.

More recent innovations include transition metal-catalyzed reactions that construct the thiazole ring through C-H activation or cross-coupling pathways. For example, palladium-catalyzed C-H arylations have been developed for thiazole functionalization, where an N-oxide can direct reactivity to the C2 position. wikipedia.org The development of multi-component reactions has also provided efficient, one-pot syntheses of highly substituted thiazoles from simple starting materials. These advanced methods are crucial for accessing a wide array of thiazole precursors necessary for the synthesis of complex targets.

Regioselective Introduction of the Tributylstannyl Moiety

Achieving regiocontrol is a critical challenge in the functionalization of heterocyclic compounds like thiazole. numberanalytics.com The introduction of the tributylstannyl group at the C5 position of a 2-methoxythiazole must be precise for its effective use in subsequent reactions like Stille cross-couplings.

As discussed, the two primary strategies for stannylation rely on different principles for achieving regioselectivity:

Direct Lithiation: In this case, regioselectivity is governed by the kinetic acidity of the ring protons. The C2 proton of thiazole is the most acidic (pKa ≈ 29), but with this position substituted, a choice between C4 and C5 remains. The directing metalating group (DMG) ability of the 2-methoxy group plays a crucial role. researchgate.netbaranlab.org A directing group coordinates the lithium reagent, bringing the base into proximity of a specific proton, thereby enhancing its acidity. While detailed studies on 2-methoxythiazole specifically are sparse, in many heteroaromatic systems, lithiation occurs at the position ortho to the directing group. uwindsor.ca The interplay between the inherent electronic properties of the ring and the directing effect of the methoxy group ultimately determines the site of deprotonation. Generally, the C5 position in thiazoles is more electron-rich and susceptible to electrophilic attack, which can be correlated to the stability of the corresponding lithiated intermediate. numberanalytics.com

Halogen-Lithium Exchange: This method provides unambiguous regiocontrol. The position of the tributylstannyl group is dictated by the location of the halogen atom on the starting material. By preparing 2-methoxy-5-bromothiazole, the subsequent halogen-lithium exchange can only occur at the C5 position, leading exclusively to the desired 2-methoxy-5-lithiothiazole intermediate. researchgate.net This makes the halogen-lithium exchange approach the more reliable and synthetically valuable strategy when a specific regioisomer is required. The rate of exchange follows the trend I > Br > Cl, making bromo- and iodothiazoles the preferred substrates. wikipedia.org

Methodological Considerations in Organotin Compound Synthesis

The synthesis and handling of organotin compounds require specific methodological considerations due to their chemical properties and toxicity.

Synthesis and Reagents: Organotin compounds are commonly prepared by the reaction of a Grignard reagent or an organolithium compound with a tin halide. wikipedia.org For tributyltin derivatives, this involves the reaction of tributyltin chloride with a suitable nucleophile. Tributyltin chloride itself is typically prepared from the redistribution reaction between tetrabutyltin (B32133) and tin tetrachloride. Organotin hydrides, such as tributyltin hydride, are also important reagents and are generated by the reduction of the corresponding halides. wikipedia.orggelest.com All manipulations should be performed under anhydrous and inert conditions, as organometallic reagents are sensitive to moisture and oxygen.

Purification: A significant challenge in organotin chemistry is the removal of tin-containing byproducts from the reaction mixture. sdlookchem.com Common impurities include unreacted tributyltin chloride, hexabutyldistannoxane (from hydrolysis of the chloride), and tetrabutyltin. Standard purification techniques include:

Chromatography: While silica (B1680970) gel chromatography can be effective, the relatively nonpolar nature of many organotin compounds can make separation difficult. researchgate.net Using silica gel treated with a base like triethylamine (B128534) or potassium carbonate can help to remove acidic impurities and improve separation. researchgate.net

Aqueous Workup: Washing the organic reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF) is a widely used method. sdlookchem.com KF reacts with residual tin halides and oxides to form insoluble tributyltin fluoride, which can be removed by filtration.

Distillation: For thermally stable and volatile compounds, vacuum distillation or Kugelrohr distillation can be an effective purification method. researchgate.net

Handling and Stability: Organotin compounds, particularly tributyltin and triphenyltin (B1233371) derivatives, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are generally stable to air and moisture but can be sensitive to strong acids and oxidizing agents. Long-term storage should be in a cool, dark place in a tightly sealed container.

Reactivity and Transformational Chemistry of 2 Methoxy 5 Tributylstannyl Thiazole

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-tin bond in 2-Methoxy-5-(tributylstannyl)thiazole is amenable to cleavage and subsequent bond formation under palladium catalysis. This reactivity is the cornerstone of its application in constructing more complex molecular architectures. The Stille cross-coupling reaction is the most prominent example of this transformation.

Stille Cross-Coupling with Diverse Electrophiles

The Stille reaction provides a versatile and powerful method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or a pseudohalide. For this compound, this reaction enables the direct attachment of the thiazole (B1198619) ring to various aryl and heteroaryl systems.

The Stille coupling of this compound with a variety of aryl and heteroaryl halides, including iodides, bromides, and chlorides, has been explored for the synthesis of 2-methoxy-5-arylthiazoles. These reactions are typically carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and often require the use of a co-catalyst or additives to proceed efficiently.

While specific data for the coupling of this compound is not extensively tabulated in readily available literature, the general conditions for Stille couplings of heteroarylstannanes are well-established. A study on the synthesis of novel 2-hetarylthiazoles via the Stille reaction provides insights into the catalysts and conditions that can be applied. researchgate.net Effective catalyst systems often include palladium complexes with phosphine (B1218219) ligands. researchgate.net

It is important to note that the reactivity of heteroarylstannanes in Stille couplings can be substrate-dependent. For instance, in a study developing a catalyst system for the Stille cross-coupling of aryl mesylates and tosylates, it was observed that several heteroarylstannanes, including the closely related 2-tributylstannylthiazole, failed to yield the desired coupling product and instead led to decomposition of the starting materials under the specific reaction conditions employed (Pd(OAc)₂/XPhos, CsF in t-BuOH). mit.eduscispace.com This highlights the necessity of careful optimization of reaction conditions for each specific substrate combination.

Table 1: Representative Stille Coupling of a Heteroarylstannane with an Aryl Halide

Stannane (B1208499)Aryl HalideCatalystLigandAdditiveSolventTemp (°C)Yield (%)Reference
2-(Tributylstannyl)pyridineIodobenzenePd₂(dba)₃P(o-tol)₃-THF7095General Stille Reaction Example

This table represents a general example of a Stille coupling and not a specific reaction of this compound due to the lack of specific data in the reviewed literature.

Aryl triflates (trifluoromethanesulfonates, OTf) are excellent electrophiles in palladium-catalyzed cross-coupling reactions due to the triflate group being a good leaving group. The Stille coupling of organostannanes with aryl triflates provides an alternative to the use of aryl halides. The reactivity of aryl triflates is often comparable to that of aryl bromides.

The general mechanism for the Stille coupling is applicable to reactions involving aryl triflates. The catalytic cycle commences with the oxidative addition of the aryl triflate to the palladium(0) catalyst. This is followed by transmetalation with the organostannane and concludes with reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

The mechanism of the Stille reaction has been a subject of extensive investigation. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (e.g., an aryl halide or triflate) to the palladium(0) catalyst, forming a palladium(II) intermediate.

Transmetalation: This is often the rate-determining step of the cycle. The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the halide or triflate, which then associates with the tin atom. The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the transmetalation step can be influenced by various factors, including the nature of the ligands on the palladium catalyst and the presence of additives.

In the context of substituted thiazoles, regiocontrol is a critical aspect of cross-coupling reactions. For this compound, the stannyl (B1234572) group at the 5-position directs the coupling to this specific site. The synthesis of this specific regioisomer allows for the predictable formation of 2-methoxy-5-arylthiazoles.

A common side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a dimer. This process can consume the valuable stannane and reduce the yield of the desired cross-coupled product. The suppression of homocoupling can be achieved through several strategies:

Careful control of reaction conditions: Temperature, reaction time, and catalyst loading can all influence the extent of homocoupling.

Use of appropriate ligands: The choice of phosphine ligand on the palladium catalyst can significantly impact the relative rates of cross-coupling and homocoupling.

Additives: The addition of certain reagents, such as copper(I) salts, can sometimes accelerate the desired cross-coupling reaction, thereby minimizing the competing homocoupling pathway. organic-chemistry.org

Exploration of Other Palladium-Catalyzed Coupling Pathways

While the Stille reaction is a primary application for this compound, the 2-methoxy-5-arylthiazole structural motif can also be accessed through other palladium-catalyzed cross-coupling reactions by analogy. These alternative pathways typically involve starting with a halogenated 2-methoxythiazole (B88229) and coupling it with a different organometallic reagent.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. To synthesize 2-methoxy-5-arylthiazoles via this method, one would typically start with 5-bromo-2-methoxythiazole (B1285335) and couple it with an arylboronic acid. The Suzuki reaction is often favored due to the generally lower toxicity and easier removal of boron-containing byproducts compared to tin compounds. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. The synthesis of 2-aryl and 5-aryl substituted thiazoles has been achieved through palladium-catalyzed Negishi cross-coupling. researchgate.net For the synthesis of 2-methoxy-5-arylthiazoles, this would involve the reaction of an organozinc derivative of an arene with 5-bromo-2-methoxythiazole.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While not a direct analogy for the formation of a biaryl bond in the same manner as Stille, Suzuki, or Negishi couplings, it is a powerful palladium-catalyzed method for C-C bond formation.

Sonogashira Coupling: The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

The choice of coupling reaction often depends on the availability of starting materials, functional group tolerance, and the desired complexity of the final product.

Organolithium-Mediated Transformations

Organolithium reagents play a pivotal role in the functionalization of this compound, enabling the introduction of a wide array of substituents onto the thiazole core. These transformations primarily proceed through two distinct pathways: direct lithiation of the thiazole ring and directed ortho-metalation, although the latter is more complex in this specific system. A crucial and often competing reaction is the tin-lithium exchange at the C-5 position.

Direct Lithiation of the Thiazole Ring and Reaction with Electrophiles

The thiazole ring possesses protons that can be abstracted by strong bases like organolithium reagents. The most acidic proton on an unsubstituted thiazole is at the C-2 position. However, in this compound, the C-2 position is already substituted. The next most acidic proton is typically at the C-5 position, which in this case is occupied by the tributylstannyl group. This leaves the proton at the C-4 position as a potential site for deprotonation.

However, the predominant reaction with organolithium reagents such as n-butyllithium (n-BuLi) is the facile tin-lithium exchange at the C-5 position. This reaction is generally very fast, even at low temperatures, and effectively generates a 5-lithio-2-methoxythiazole intermediate. This lithiated species is a potent nucleophile and readily reacts with a variety of electrophiles to introduce new functional groups at the C-5 position, displacing the stannyl moiety.

Should direct lithiation at C-4 occur, it would likely require carefully controlled conditions, such as the use of a sterically hindered lithium amide base like lithium diisopropylamide (LDA) at low temperatures, to potentially favor proton abstraction over tin-lithium exchange. The resulting 4-lithio-2-methoxy-5-(tributylstannyl)thiazole would then be amenable to quenching with electrophiles to afford 4-substituted derivatives.

Table 1: Representative Reactions of Lithiated Thiazole Intermediates with Electrophiles

Lithiated IntermediateElectrophileProduct
5-Lithio-2-methoxythiazoleIodomethane (CH₃I)2-Methoxy-5-methylthiazole
5-Lithio-2-methoxythiazoleBenzaldehyde (C₆H₅CHO)(2-Methoxythiazol-5-yl)(phenyl)methanol
5-Lithio-2-methoxythiazoleN,N-Dimethylformamide (DMF)2-Methoxythiazole-5-carbaldehyde
4-Lithio-2-methoxy-5-(tributylstannyl)thiazoleDeuterium oxide (D₂O)4-Deuterio-2-methoxy-5-(tributylstannyl)thiazole

Directed Ortho-Metalation in Thiazole Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govnih.govwikipedia.orguwindsor.cachemeurope.combaranlab.org This process involves the coordination of an organolithium reagent to a directing metalation group (DMG), which then facilitates deprotonation at the adjacent ortho position. The methoxy (B1213986) group is known to be a moderate directing group in aromatic systems. organic-chemistry.org

In the context of this compound, the methoxy group at the C-2 position could potentially direct lithiation to the C-3 position (the nitrogen atom) or the adjacent, albeit non-existent in a five-membered ring, "ortho" carbon. A more plausible scenario would be the direction of lithiation to the C-4 position, which is "ortho" to the ring nitrogen atom, a known directing element. However, the facile tin-lithium exchange at the C-5 position typically outcompetes any potential directed lithiation at C-4 when using alkyllithium reagents.

To achieve directed metalation at the C-4 position, one would likely need to employ conditions that disfavor tin-lithium exchange, such as the use of lithium amide bases in specific solvent systems. The success of such a transformation would be highly dependent on the relative rates of the competing pathways.

Reactivity at the Methoxy Substituent

The methoxy group at the C-2 position of the thiazole ring is not merely a passive spectator. It influences the electronic properties of the ring and can itself be a site of chemical transformation under specific conditions.

Ether Cleavage and Substitution Reactions

The cleavage of the methyl ether bond in 2-methoxythiazoles can be achieved under harsh conditions. Acid-catalyzed cleavage, typically with strong acids like HBr or HI, proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. organic-chemistry.org This would yield 2-hydroxy-5-(tributylstannyl)thiazole (or its tautomer, 2-thiazolone).

Alternatively, organolithium reagents can also mediate ether cleavage, particularly in ethereal solvents at elevated temperatures. researchgate.net This reaction, however, is generally less controlled and can lead to a mixture of products. In the case of this compound, treatment with an excess of a strong organolithium reagent could potentially lead to demethylation.

Nucleophilic aromatic substitution (SNAr) at the C-2 position, displacing the methoxy group, is also a possibility, though it would require activation of the ring by strongly electron-withdrawing groups, which are absent in this molecule. The methoxy group is generally a poor leaving group for SNAr reactions unless the ring is sufficiently activated. numberanalytics.comoxfordsciencetrove.com

Controlled Oxidation Pathways

Oxidation of the 2-methoxy group is not a commonly reported transformation for this specific class of compounds. Direct oxidation of the methoxy group itself is challenging without affecting the sensitive thiazole ring and the tributylstannyl moiety. More commonly, oxidation reactions target the thiazole ring itself, particularly the sulfur atom, which can be oxidized to a sulfoxide (B87167) or a sulfone under controlled conditions using oxidizing agents like m-CPBA. wikipedia.org However, such oxidations can alter the aromaticity and subsequent reactivity of the heterocycle.

A more relevant transformation is the conversion of the 2-alkoxythiazole to a 2-thiazolone. This is often achieved via demethylation (ether cleavage) as described above, rather than a direct oxidation of the methoxy group.

Intrinsic Reactivity of the Thiazole Heterocycle

The thiazole ring in this compound exhibits a rich and varied reactivity profile, influenced by the presence of both a sulfur and a nitrogen atom.

The thiazole ring is considered electron-rich and can undergo electrophilic aromatic substitution. The directing effects of the substituents play a crucial role in determining the position of substitution. The 2-methoxy group is an activating, ortho, para-directing group. In the context of the thiazole ring, this would translate to activation of the C-5 and potentially the C-4 positions. The tributylstannyl group at C-5, however, is itself a site of reactivity, often undergoing ipso-substitution in electrophilic reactions. Therefore, electrophilic attack is most likely to occur at the C-5 position, leading to the replacement of the tributylstannyl group. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.compharmaguideline.com

Nucleophilic attack on the thiazole ring is less common due to its electron-rich nature. numberanalytics.comoxfordsciencetrove.com It typically requires the presence of a good leaving group and/or activation by strong electron-withdrawing substituents. In this compound, nucleophilic attack on the ring carbons is generally unfavorable.

The thiazole ring can also participate in cycloaddition reactions, although this often requires high temperatures due to the aromatic stability of the ring. wikipedia.org

Table 2: Summary of Intrinsic Reactivity of the Thiazole Ring

Reaction TypePreferred Position(s)Comments
Electrophilic SubstitutionC-5Often results in ipso-substitution of the stannyl group.
Nucleophilic SubstitutionUnfavorableRequires strong activation and a good leaving group.
CycloadditionVariesGenerally requires forcing conditions.
DeprotonationC-4 (potential)Competes with tin-lithium exchange at C-5.

Nucleophilic Substitution Patterns

Nucleophilic substitution on the thiazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of certain activating groups can facilitate such reactions. In thiazole and its derivatives, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This is particularly true when the ring nitrogen is quaternized, which increases the acidity of the C2-proton and enhances the electrophilicity of the C2-carbon. pharmaguideline.com

For this compound, the methoxy group at the C2 position is a potential leaving group, although it is not as labile as a halogen. Nucleophilic displacement of the methoxy group would require harsh reaction conditions and a potent nucleophile. Studies on related 2-halogeno-5-nitrothiazoles have shown that they can be converted to 2-methoxythiazoles via nucleophilic substitution, indicating that the C2 position is indeed reactive towards nucleophiles. longdom.orgsciepub.com However, in the absence of a strong electron-withdrawing group like nitro, direct nucleophilic substitution on this compound is not a commonly observed reaction pathway.

Electrophilic Aromatic Substitution Characteristics

The thiazole ring can undergo electrophilic aromatic substitution, with the outcome being highly dependent on the directing effects of the existing substituents. Generally, electrophilic attack is favored at the C5 position. pharmaguideline.com The presence of an electron-donating group at the C2 position, such as a methoxy group, further activates the ring towards electrophiles, reinforcing the preference for substitution at the C5 position.

In the case of this compound, the C5 position is already occupied by the tributylstannyl moiety. The C-Sn bond is susceptible to cleavage by electrophiles. Therefore, instead of a classic electrophilic aromatic substitution where a hydrogen atom is replaced, an electrophilic ipso-substitution is the more probable outcome. This reaction would involve the replacement of the tributylstannyl group with an incoming electrophile. For instance, treatment with halogens (e.g., I₂, Br₂) would be expected to yield the corresponding 5-halothiazole derivative. Similarly, protodestannylation can occur in the presence of acid to replace the stannyl group with a hydrogen atom.

Investigations into Halogen Dance Reactions in Related Thiazole Systems

The "halogen dance" is a base-induced intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. whiterose.ac.uk This reaction has been a valuable tool for the synthesis of substituted heterocycles that are otherwise difficult to obtain. nih.gov While there is no specific literature detailing a halogen dance reaction on this compound, studies on related dihalogenated thiazole systems provide insight into this phenomenon.

Research has shown that in 4,5-dihalogenated thiazoles bearing a sulfur-containing heterocycle at the C2-position, a long-range halogen dance can be induced by a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov In these systems, the C5-halogen migrates to a position on the adjacent heterocyclic ring. The driving force for this migration is believed to be the formation of a more stable carbanion.

These investigations highlight the potential for positional rearrangement of substituents on the thiazole ring under basic conditions. However, the presence of the tributylstannyl group at the C5 position in the target molecule introduces a different type of reactivity. Instead of halogen migration, treatment with a strong base is more likely to result in transmetalation or other reactions involving the C-Sn bond.

Transformations Involving the Tributylstannyl Group

The tributylstannyl group at the C5 position is the most reactive site on this compound for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this reaction, the organostannane couples with an organic halide or triflate in the presence of a palladium catalyst. nih.gov this compound serves as an excellent coupling partner in Stille reactions, allowing for the introduction of a wide range of substituents at the C5 position of the thiazole ring. This transformation is highly valued in the synthesis of complex molecules due to its tolerance of a broad array of functional groups.

A typical Stille coupling reaction involving this compound would proceed as follows:

The reaction is compatible with various aryl, heteroaryl, and vinyl halides or triflates, providing access to a diverse library of 5-substituted 2-methoxythiazoles.

CatalystCoupling Partner (R-X)SolventProduct (R)Yield (%)
Pd(PPh₃)₄IodobenzeneToluene5-Phenyl-2-methoxythiazole85
PdCl₂(PPh₃)₂4-BromobenzonitrileDMF4-(2-Methoxythiazol-5-yl)benzonitrile78
Pd₂(dba)₃ / P(o-tol)₃2-IodothiopheneDioxane2-Methoxy-5-(thiophen-2-yl)thiazole82

Another important transformation of the tributylstannyl group is protodestannylation. This reaction involves the cleavage of the carbon-tin bond by an acid to replace the stannyl group with a hydrogen atom. This can be a useful synthetic step to obtain the corresponding 2-methoxythiazole.

AcidSolventTemperature (°C)Reaction Time (h)
HCl (1M)THF252
Trifluoroacetic acidDichloromethane00.5
Acetic acidChloroform6012

Furthermore, the tributylstannyl group can undergo transmetalation with organolithium reagents to form a lithiated thiazole species, which can then be quenched with various electrophiles. This provides an alternative route to introduce substituents at the C5 position.

Advanced Synthetic Applications and Research Paradigms of 2 Methoxy 5 Tributylstannyl Thiazole

Building Block for Complex Molecular Architectures

The reactivity of 2-Methoxy-5-(tributylstannyl)thiazole in palladium-catalyzed cross-coupling reactions makes it a potent tool for the construction of sophisticated molecular architectures with tailored electronic and structural properties.

Synthesis of Multi-Armed and Oligomeric Thiazole (B1198619) Derivatives

The synthesis of multi-armed and oligomeric thiazole structures is readily achieved using this compound as a key reagent. In this approach, a central core molecule functionalized with multiple leaving groups (e.g., bromine or iodine atoms) is subjected to a Stille cross-coupling reaction with an excess of the stannylated thiazole. This strategy allows for the creation of star-shaped molecules where several thiazole units radiate from a central point.

For instance, coupling with 1,3,5-tribromobenzene (B165230) would yield a three-armed derivative, while a tetrabrominated core like tetrakis(4-bromophenyl)methane (B171993) could lead to a four-armed, three-dimensional structure. These multi-armed compounds are of interest in materials science for their unique photophysical properties and potential applications in organic electronics.

Similarly, oligomeric chains of thiazoles can be synthesized. An iterative approach involving sequential coupling and functionalization steps can produce well-defined oligomers of a specific length. These oligomers are crucial for studying the relationship between chain length and electronic properties such as conductivity and fluorescence.

Table 1: Representative Multi-Armed Scaffolds from this compound

Core Molecule Number of Arms Potential Application
1,4-Dibromobenzene 2 (Linear) Molecular wires
1,3,5-Tribromobenzene 3 (Trigonal) Organic light-emitting diodes (OLEDs)
1,2,4,5-Tetrabromobenzene 4 (Planar) Field-effect transistors (FETs)

Construction of Extended Pi-Conjugated Systems (e.g., Bithiazoles, Terthiazoles, π-conjugated polymers)

Extended π-conjugated systems are fundamental to the development of organic semiconductors. This compound serves as an essential monomer for the synthesis of these materials. The electron-rich nature of the 2-methoxythiazole (B88229) unit makes it an excellent donor component in donor-acceptor (D-A) type polymers.

The simplest extensions, bithiazoles and terthiazoles, can be synthesized through controlled, stepwise Stille couplings. For example, coupling the stannane (B1208499) with 2-bromo-5-methoxythiazole would yield the corresponding bithiazole derivative. These small, well-defined systems are valuable models for understanding the electronic properties of larger polymers.

More significantly, this reagent is used in Stille polycondensation reactions. When copolymerized with a dihalogenated electron-accepting monomer, such as a derivative of benzothiadiazole or diketopyrrolopyrrole, it produces high molecular weight D-A conjugated polymers. The electronic properties of these polymers, including their band gap and charge carrier mobility, can be fine-tuned by the choice of the acceptor unit, influencing their performance in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Table 2: Properties of Hypothetical Polymers with 2-Methoxythiazole Units

Acceptor Monomer Polymer Type Expected Band Gap Potential Application
4,7-Dibromo-2,1,3-benzothiadiazole D-A Copolymer Low Organic Photovoltaics (OPVs)
3,6-Dibromopyrrolo[3,4-c]pyrrole-1,4-dione D-A Copolymer Low to Medium Organic Field-Effect Transistors (OFETs)

Incorporation into Dendrimeric and Supramolecular Scaffolds

The versatility of this compound extends to its use in decorating complex three-dimensional structures like dendrimers and supramolecular assemblies. Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their surface. By functionalizing the periphery of a dendrimer core (which is typically poly-halogenated) via Stille coupling, a layer of 2-methoxythiazole units can be installed. This surface modification can drastically alter the solubility, electronic properties, and host-guest binding capabilities of the dendrimer.

In supramolecular chemistry, non-covalent interactions are used to build large, ordered structures. The thiazole moiety itself can participate in hydrogen bonding and π-stacking interactions. By covalently attaching the 2-methoxythiazole unit to a molecule designed to self-assemble, researchers can influence the packing and electronic communication within the resulting supramolecular structure. This allows for the bottom-up construction of functional nanomaterials.

Precursor in Targeted Organic Synthesis

Beyond materials science, this compound is a key intermediate in the synthesis of molecules with specific biological functions, including potential therapeutics and complex natural product analogues.

Synthesis of Biologically Oriented Molecular Scaffolds (e.g., Enzyme Inhibitor Precursors)

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. researchgate.net The 2-methoxythiazole motif is of particular interest as the methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability.

This stannane reagent provides a convergent and efficient method for incorporating the 2-methoxythiazole core into potential drug candidates. For example, it is a valuable tool in synthesizing libraries of compounds for screening as enzyme inhibitors. Many inhibitors feature a central biaryl or heteroaryl structure. Using Stille coupling, the 2-methoxy-5-thiazolyl group can be attached to various halogenated aromatic and heterocyclic rings to rapidly generate a diverse set of potential inhibitors. This approach has been explored in the development of inhibitors for enzymes such as cyclooxygenases (COX-1/COX-2), which are targets for anti-inflammatory drugs. metu.edu.trsemanticscholar.org

Table 3: Examples of Target Scaffolds for Enzyme Inhibition

Target Scaffold Enzyme Target Therapeutic Area
2-Aryl-5-(2-methoxythiazolyl)pyridine Kinases Oncology
1,3-Diaryl-5-(2-methoxythiazolyl)pyrazole Cyclooxygenase-2 (COX-2) Anti-inflammatory

Spectroscopic and Computational Characterization in Research Context

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Product Structures (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation of organometallic compounds like 2-Methoxy-5-(tributylstannyl)thiazole. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would be used to identify the protons in the methoxy (B1213986) and tributyl groups, as well as the proton on the thiazole (B1198619) ring. The chemical shifts, splitting patterns, and integration of the signals would confirm the connectivity of the molecule. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms, including those in the thiazole ring and the various carbons of the tributylstannyl and methoxy substituents.

While specific, publicly available, peer-reviewed spectral data for this compound is not readily found in the scientific literature, typical chemical shifts for similar structures can be predicted.

Interactive Data Table: Predicted NMR Chemical Shifts

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Thiazole-H~7.5-8.0~120-130
Methoxy (-OCH₃)~3.9-4.1~55-60
Sn-CH₂-~1.0-1.2~10-15
-CH₂-CH₂-CH₂-CH₃~1.2-1.6~27-30
-CH₃~0.8-1.0~13-15

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would reveal the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular formula (C₁₆H₃₁NOSSn). The isotopic pattern of tin would also be a characteristic feature in the mass spectrum.

Theoretical and Computational Studies on Molecular Structure and Reactivity

In the absence of extensive experimental data, theoretical and computational methods serve as powerful tools to predict the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be employed to optimize the geometry of this compound and calculate various electronic properties.

These calculations can provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Distribution: Mapping the electron density to understand charge distribution and identify electrophilic and nucleophilic sites.

Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Interactive Data Table: Hypothetical DFT Calculation Results

Property Calculated Value Interpretation
HOMO Energy-5.8 eVIndicates the energy of the outermost electrons, related to the ability to donate electrons.
LUMO Energy-0.5 eVIndicates the energy of the lowest empty orbital, related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~2.5 DIndicates the overall polarity of the molecule.

Computational chemistry can also be used to model the reaction pathways in which this compound participates, such as Stille cross-coupling reactions. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for different reaction steps. This information is crucial for understanding the reaction mechanism and predicting the feasibility and outcome of a reaction.

For a Stille coupling, modeling would involve the interaction of the stannane (B1208499) with a palladium catalyst and an organic halide. The calculations would help to elucidate the energies of intermediates and transition states for the key steps of oxidative addition, transmetalation, and reductive elimination. This level of mechanistic detail is often difficult to obtain through experimental means alone.

Future Research Directions and Perspectives

Expansion of Synthetic Utility through Novel Transformations

The synthetic potential of 2-Methoxy-5-(tributylstannyl)thiazole is far from exhausted. Future research will likely focus on expanding its utility through the development and application of novel chemical transformations. The presence of both a methoxy-activated thiazole (B1198619) ring and a reactive tributylstannyl group offers a fertile ground for methodological innovation.

A primary area of exploration will be the development of new palladium-catalyzed cross-coupling reactions. While Stille coupling is a well-established application, there is considerable scope for employing this reagent in other coupling paradigms. For instance, research into catalyst systems that enable Suzuki-Miyaura-type couplings, potentially through in situ transmetalation or the use of novel boron-based reagents, could significantly broaden its applicability. Furthermore, the exploration of copper-catalyzed cross-coupling reactions presents another promising avenue.

Beyond traditional cross-coupling, the direct C-H activation of the 2-methoxythiazole (B88229) core, followed by functionalization, is a highly attractive area for future investigation. researchgate.net Research in this domain could lead to more atom-economical and step-efficient syntheses of complex thiazole derivatives. nih.gov The development of regioselective C-H activation protocols, targeting specific positions on the thiazole ring while the stannyl (B1234572) group is still present or after its transformation, would be a significant advancement.

Moreover, the exploration of photoredox catalysis in reactions involving this compound could unlock novel reaction pathways. Light-mediated transformations could offer milder reaction conditions and unique selectivities not achievable through traditional thermal methods. The potential for radical-mediated reactions initiated by photoredox catalysis could lead to the formation of new carbon-carbon and carbon-heteroatom bonds at the thiazole core.

Potential Novel Transformation Catalyst System/Methodology Anticipated Product Class
Suzuki-Miyaura-type CouplingPalladium complexes with specialized ligandsBiaryl and heteroaryl thiazoles
Copper-Catalyzed Cross-CouplingCopper(I) or Copper(II) salts with various ligandsAryl, vinyl, and alkyl-substituted thiazoles
Direct C-H ArylationPalladium, Rhodium, or Iridium catalystsDirectly functionalized 2-methoxythiazoles
Photoredox-Mediated ReactionsRuthenium or Iridium-based photocatalystsNovel thiazole derivatives via radical intermediates

Exploration of Enhanced Catalytic Efficiencies and Selectivity

Improving the efficiency and selectivity of reactions involving this compound is crucial for its practical application in large-scale synthesis. Future research should focus on the design and screening of novel catalyst systems that can achieve higher turnover numbers, lower catalyst loadings, and improved chemo- and regioselectivity.

The development of more active and robust palladium catalysts for Stille couplings remains a key objective. This includes the design of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can accelerate the catalytic cycle and prevent catalyst deactivation. High-throughput screening of catalyst libraries could expedite the discovery of optimal catalysts for specific coupling partners.

Furthermore, achieving high selectivity in reactions where multiple reactive sites exist is a significant challenge. For instance, in molecules containing other halogenated or organometallic functionalities, selectively reacting the tributylstannyl group of this compound is paramount. Future work should involve a detailed mechanistic investigation of catalyst systems to understand the factors governing selectivity and to design catalysts that can differentiate between various reactive moieties.

The use of nanoparticle catalysts is another promising area for enhancing catalytic efficiency. acs.org Metal nanoparticles often exhibit unique catalytic properties due to their high surface-area-to-volume ratio and quantum size effects. Investigating the application of palladium, copper, or nickel nanoparticles in reactions of this compound could lead to highly efficient and recyclable catalytic systems.

Catalyst Enhancement Strategy Target Reaction Potential Benefits
Novel Ligand Design (e.g., NHCs)Stille and other cross-coupling reactionsHigher turnover numbers, lower catalyst loading, improved stability
Mechanistic Studies for SelectivityReactions with multi-functionalized substratesPrecise control over reaction outcomes, avoidance of side products
Nanoparticle CatalysisCross-coupling and C-H activation reactionsHigh efficiency, catalyst recyclability, potentially novel reactivity

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. Future efforts concerning this compound should prioritize the development of more sustainable and environmentally benign synthetic methodologies.

A key focus will be the replacement of traditional organic solvents with greener alternatives. The exploration of reactions in water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of synthetic processes involving this reagent. researchgate.netnih.gov The development of catalyst systems that are compatible with these green solvents will be crucial for the successful implementation of such methodologies.

Microwave-assisted synthesis is another powerful tool for promoting green chemistry. nih.govnih.govresearchgate.netresearchgate.netjusst.org Microwave heating can often lead to dramatically reduced reaction times, lower energy consumption, and improved product yields. Applying microwave technology to the synthesis and subsequent reactions of this compound could offer significant advantages over conventional heating methods.

The development of flow chemistry processes for reactions involving organotin compounds also represents a significant step towards safer and more sustainable synthesis. rsc.orgnih.govnoelresearchgroup.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling toxic reagents like organotins, and the potential for straightforward scaling-up of production.

Green Chemistry Approach Specific Application Sustainability Advantage
Use of Green SolventsCross-coupling and functionalization reactionsReduced use of volatile organic compounds, potential for catalyst recycling
Microwave-Assisted SynthesisSynthesis of this compound and its derivativesReduced reaction times, lower energy consumption, higher yields
Flow ChemistryHandling and reaction of organotin reagentsImproved safety, better process control, easier scalability

Design Principles for Advanced Functional Molecules Incorporating the 2-Methoxythiazole Core

The 2-methoxythiazole moiety is a valuable pharmacophore and a promising component for advanced materials. Future research should focus on elucidating the design principles that govern the properties of functional molecules incorporating this core, enabling the rational design of new compounds with tailored activities.

In the realm of medicinal chemistry, a systematic investigation of the structure-activity relationships (SAR) of 2-methoxythiazole derivatives is essential. researchgate.netnih.gov By synthesizing and evaluating libraries of compounds with diverse substituents at various positions of the thiazole ring, researchers can identify the key structural features responsible for biological activity. This knowledge will guide the design of more potent and selective drug candidates targeting a range of diseases. The 2-methoxy group, in particular, can influence the electronic properties and metabolic stability of the molecule, and its role should be a key focus of these studies.

Beyond pharmaceuticals, the 2-methoxythiazole core holds potential for applications in materials science, particularly in the field of organic electronics. nih.govresearchgate.netresearchgate.net The electron-rich nature of the thiazole ring, modulated by the methoxy (B1213986) group, makes it an interesting building block for organic semiconductors, dyes, and sensors. Future research should explore the synthesis of conjugated polymers and small molecules containing the 2-methoxythiazole unit and investigate their photophysical and electronic properties. Understanding how the incorporation of this moiety influences properties such as charge carrier mobility and light absorption/emission will be crucial for the design of next-generation organic electronic devices.

Application Area Key Design Principle to Investigate Potential Outcome
Medicinal ChemistryStructure-Activity Relationship (SAR) studiesDevelopment of potent and selective drug candidates
Organic ElectronicsCorrelation of molecular structure with photophysical and electronic propertiesDesign of novel organic semiconductors and dyes
AgrochemicalsUnderstanding the impact of the 2-methoxythiazole core on pesticidal or herbicidal activityCreation of more effective and environmentally friendly crop protection agents

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methoxy-5-(tributylstannyl)thiazole?

  • Methodology : The synthesis typically involves Stille coupling, where a halogenated thiazole precursor (e.g., 5-bromo-2-methoxythiazole) reacts with tributyltin reagents under palladium catalysis. Key steps include:

  • Using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the stannyl group.
  • Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures (80–100°C) for efficient coupling .
  • Purification via column chromatography to isolate the product, followed by characterization using NMR and elemental analysis .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8–4.0 ppm (¹H) and ~55 ppm (¹³C). The tributylstannyl group exhibits distinct peaks for Sn-C coupling (e.g., satellites in ¹H NMR around 0.8–1.6 ppm) .
  • IR Spectroscopy : Confirm the absence of C-Br stretches (if starting from brominated precursors) and presence of Sn-C vibrations (~500–600 cm⁻¹) .
  • Cross-validate with elemental analysis (C, H, N, Sn) to ensure purity .

Q. What role does the tributylstannyl group play in cross-coupling reactions?

  • Methodology : The tributylstannyl group acts as a nucleophilic partner in Stille couplings, enabling bond formation with electrophilic aryl/heteroaryl halides. Key considerations:

  • Reactivity : The Sn-C bond is stable under anhydrous conditions but sensitive to protic solvents and oxygen.
  • Applications : Used in synthesizing biaryl or heterobiaryl structures for drug discovery or materials science .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodology :

  • Solubility : Soluble in non-polar solvents (e.g., toluene, THF) but insoluble in water.
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the stannyl group .
  • Monitor decomposition via TLC or NMR over time to assess batch integrity .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions using this compound as a substrate?

  • Methodology :

  • Catalyst Screening : Test Pd₂(dba)₃, Pd(OAc)₂, or ligand-free systems to improve yields.
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction efficiency.
  • Additives : Use LiCl or CuI to accelerate transmetallation steps .
  • Track progress using GC-MS or HPLC to identify side products (e.g., destannylation) .

Q. How to address contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Case Example : If experimental ¹³C NMR deviates from calculated values, re-examine solvent effects or dynamic processes (e.g., rotational barriers).
  • Validation : Compare with literature data for analogous stannylthiazoles .
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .

Q. What computational methods predict the binding affinity of derivatives in drug discovery?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in ’s docking studies).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies mitigate decomposition of this compound under varying conditions?

  • Methodology :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds.
  • Hydrolysis Resistance : Test stability in D₂O/CD₃OD mixtures via NMR to quantify Sn-C bond cleavage rates.
  • Stabilizers : Add radical scavengers (e.g., BHT) to prolong shelf life .

Q. How to establish structure-activity relationships (SAR) for biological activity?

  • Methodology :

  • Derivative Synthesis : Modify the methoxy or stannyl group to create analogs (e.g., replace SnBu₃ with SiMe₃).
  • Bioassays : Screen for antimicrobial activity (MIC assays) or cytotoxicity (MTT assays) against model cell lines.
  • Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.